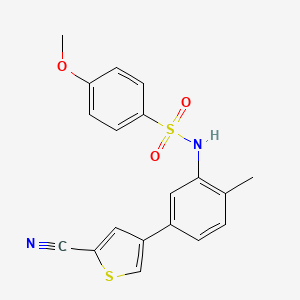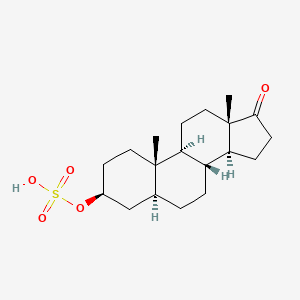
Epiandrosterone sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiandrosterone Sulfate is a steroid hormone with weak androgenic activity. Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA.
Aplicaciones Científicas De Investigación
1. Detection of Testosterone Abuse
Epiandrosterone sulfate has been evaluated as a marker for detecting testosterone abuse, especially in sports doping. Studies have shown that it can indicate testosterone use when administered in high doses, but it may not be effective for detecting low dose testosterone administration and does not significantly extend the detection window beyond conventional target compounds (Nair et al., 2020).
2. Carbon Isotope Ratio Mass Spectrometry
Epiandrosterone sulfate's role in carbon isotope ratio (CIR) mass spectrometry has been studied for extending the detectability of testosterone and testosterone analog misuse in sports drug testing. Epiandrosterone sulfate significantly prolonged detectability compared to routinely used steroidal compounds, showing a potential in enhancing sports drug testing methods (Piper et al., 2017).
3. Potential in Anticancer Activity
Research on epiandrosterone sulfate's anticancer properties has revealed its capability to inhibit protein farnesyltransferase, a mechanism that could explain its antitumor activity. This suggests that epiandrosterone sulfate might be useful in cancer prevention strategies (Nyce, 1995).
4. Antimalarial Properties
A study on 16α-bromoepiandrosterone, an analogue of epiandrosterone sulfate, indicated antimalarial activity against Plasmodium falciparum strains. This suggests potential antimalarial applications for epiandrosterone sulfate or its analogues (Ayi et al., 2002).
5. Steroid Profiling in Human Serum
Epiandrosterone sulfate has been identified in comprehensive profiling methods for sulfated steroids in human blood. This research is crucial for understanding physiological and pathological states, especially in conditions like steroid sulfatase deficiency (Sánchez-Guijo et al., 2015).
6. Cardiovascular Disease Research
Investigations into epiandrosterone sulfate's role in cardiovascular health have shown protective actions against cardiovascular disease. Its direct actions on endothelial cells, smooth muscle cells, and cardiomyocytes through various receptors suggest its potential in primary prevention and treatment strategies for cardiovascular diseases (Mannella et al., 2018).
Propiedades
Número CAS |
977-35-5 |
|---|---|
Nombre del producto |
Epiandrosterone sulfate |
Fórmula molecular |
C19H30O5S |
Peso molecular |
370.504 |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
Clave InChI |
ZMITXKRGXGRMKS-DDCNXBGYSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Apariencia |
White to off-white crystalline powder. |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




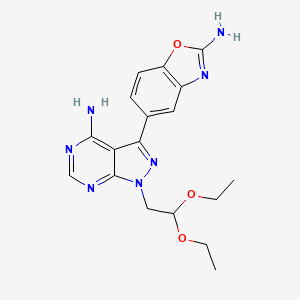
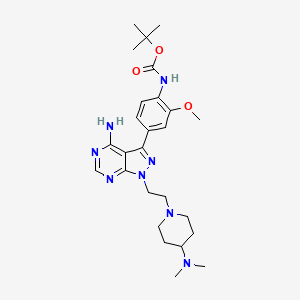
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
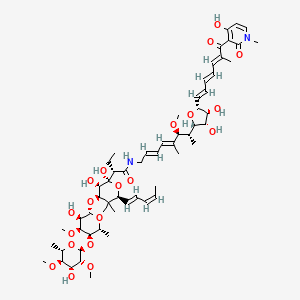
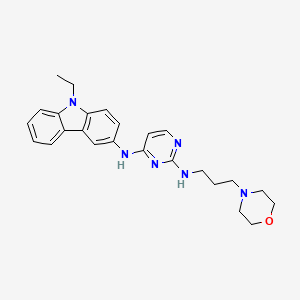
![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)
